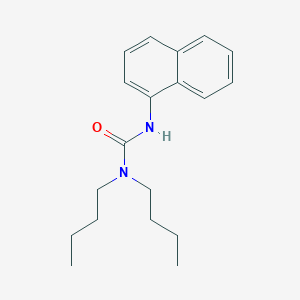

Urea, N,N-dibutyl-N'-1-naphthalenyl-

CAS No.: 86781-52-4

Cat. No.: VC13295696

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86781-52-4 |

|---|---|

| Molecular Formula | C19H26N2O |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 1,1-dibutyl-3-naphthalen-1-ylurea |

| Standard InChI | InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22) |

| Standard InChI Key | XXOGYCAOBBOUFL-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21 |

| Canonical SMILES | CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of urea, N,N-dibutyl-N'-1-naphthalenyl- is C₁₉H₂₆N₂O, consisting of a urea backbone (-NH-C(=O)-NH-) with the following substituents:

-

N,N-Dibutyl groups: Two n-butyl chains (-CH₂CH₂CH₂CH₃) attached to one nitrogen atom.

-

N'-1-Naphthalenyl group: A naphthalene ring system bonded to the adjacent nitrogen.

The naphthalene moiety introduces aromaticity and planar rigidity, while the butyl groups contribute hydrophobicity and conformational flexibility . This combination likely influences solubility, melting points, and intermolecular interactions.

Physicochemical Properties

While experimental data for this exact compound are scarce, analogous N,N'-diaryl and N,N'-dialkyl ureas provide predictive insights:

The low aqueous solubility is attributed to the hydrophobic naphthyl and butyl groups, necessitating organic solvents for handling .

Synthesis and Reactivity

Traditional Synthetic Routes

The synthesis of N,N'-disubstituted ureas typically involves:

-

Reaction of amines with phosgene derivatives:

This method, while efficient, poses safety risks due to phosgene's toxicity .

-

Catalytic carbonylation:

Palladium-catalyzed reactions between amines and CO offer a safer alternative:Yields vary based on steric hindrance from bulky substituents .

For urea, N,N-dibutyl-N'-1-naphthalenyl-, a stepwise approach may involve:

-

Step 1: Synthesis of N-butyl-1-naphthylamine via nucleophilic substitution.

-

Step 2: Reaction with n-butyl isocyanate under inert conditions to form the urea linkage .

Modern Methodologies

Recent advances focus on minimizing hazardous reagents:

-

Microwave-assisted synthesis: Reduces reaction times from hours to minutes .

-

Enzyme-catalyzed urea formation: Enhances selectivity for asymmetric ureas .

Biological and Industrial Applications

| Compound | Target Kinase | IC₅₀ (μM) | Source |

|---|---|---|---|

| Sorafenib | VEGFR-2 | 0.09 | |

| Naphthyl-diethyl urea | EphB4 | 14.54 | |

| N,N'-Dibutyl analog* | (Predicted) | – | – |

*Hypothetical data based on structural similarity.

Industrial Uses

Urea derivatives serve as:

-

Corrosion inhibitors: Thiourea analogs (e.g., N,N'-dibutylthiourea) protect metals in acidic environments .

-

Photochemical agents: Light-sensitive papers and explosives .

The naphthyl group in urea, N,N-dibutyl-N'-1-naphthalenyl- may improve thermal stability in these applications compared to simpler alkyl ureas .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

Future strategies may employ flow chemistry or ionic liquid solvents to improve efficiency .

Biological Screening

In vitro profiling against kinase panels (e.g., VEGFR-2, PDGFR-β) is critical to validate therapeutic potential . Molecular dynamics simulations could predict binding modes prior to experimental studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume